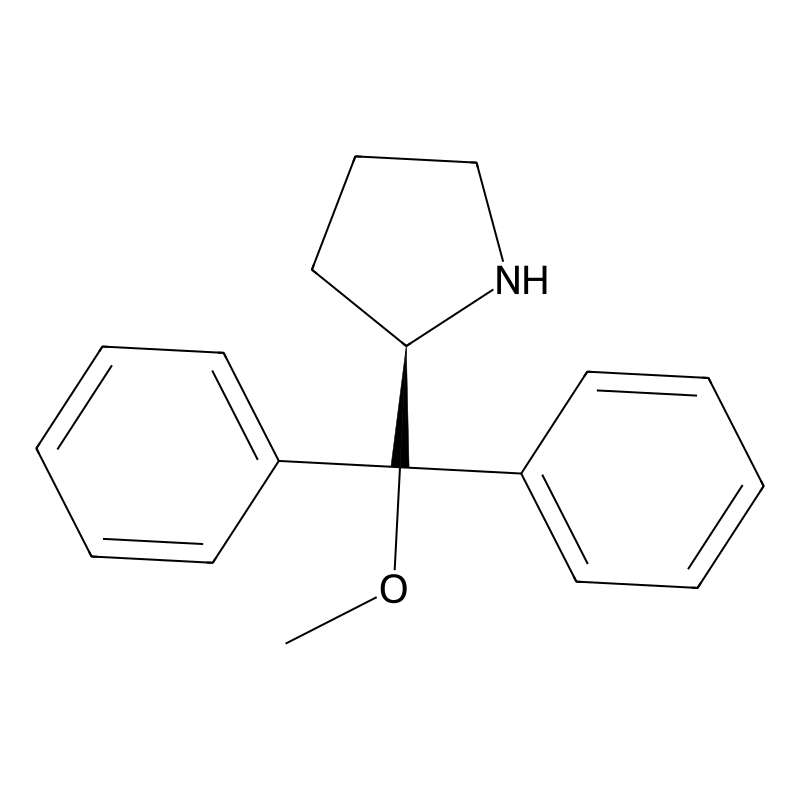

(R)-2-(Methoxydiphenylmethyl)pyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-2-(Methoxydiphenylmethyl)pyrrolidine (CAS 948595-05-9) is a highly specialized chiral pyrrolidine organocatalyst, widely recognized as the methyl ether derivative of diphenylprolinol. In industrial and academic asymmetric synthesis, it is primarily procured for its exceptional performance in the intermolecular Michael addition of simple aldehydes to relatively nonactivated enones. Unlike bulk chiral amines, this specific etherified derivative is designed to balance nucleophilic activation (via enamine formation) with steric shielding, enabling high enantioselectivities (up to 99% ee) at exceptionally low catalyst loadings (1–5 mol%). Its procurement is typically justified in process chemistry workflows where standard metal-based asymmetric catalysts fail, where trace metal contamination must be strictly avoided, or where highly specific enamine-mediated cascade reactions are required [1].

Substituting (R)-2-(Methoxydiphenylmethyl)pyrrolidine with its direct structural precursors or more common silyl ether analogs frequently leads to process failure or severe yield degradation. If a buyer attempts to use the cheaper, unetherified diphenylprolinol, the free hydroxyl group reacts with the aldehyde substrate to form a stable, unreactive cyclic aminal, completely halting the catalytic cycle. Conversely, substituting with the ubiquitous Jørgensen-Hayashi catalyst (the trimethylsilyl ether analog) can result in significantly lower conversion rates for specific simple enone substrates due to differing steric and electronic profiles. Therefore, the exact methoxy-etherified structure is non-interchangeable for processes requiring high turnover, prevention of catalyst trapping, and minimal catalyst loading in specific aldehyde-enone couplings [1].

Prevention of Catalyst Trapping via Cyclic Aminal Formation

In the organocatalytic Michael addition of aldehydes to simple enones, the etherification of the oxygen atom is an absolute requirement for catalytic activity. When compared directly, the methyl ether derivative achieves robust conversion (e.g., 60% at 1 mol% loading), whereas the free alcohol analog (diphenylprolinol) is completely inactive (0% conversion). This is because the free hydroxyl group forms a stable cyclic aminal upon reaction with the aldehyde, irreversibly trapping the catalyst[1].

| Evidence Dimension | Catalytic conversion and active turnover |

| Target Compound Data | 60% conversion (at 1 mol% loading) |

| Comparator Or Baseline | 0% conversion (Diphenylprolinol / free OH analog) |

| Quantified Difference | Absolute restoration of catalytic activity by preventing cyclic aminal formation |

| Conditions | Organocatalytic Michael addition of aldehydes to simple enones |

Buyers must procure the etherified catalyst because the cheaper free alcohol irreversibly traps the aldehyde substrate, resulting in complete reaction failure.

Superior Conversion Efficiency vs. Trimethylsilyl (TMS) Ether

While the trimethylsilyl (TMS) ether of diphenylprolinol is a widely procured benchmark organocatalyst, the methyl ether demonstrates superior conversion efficiency for specific nonactivated substrates. In the intermolecular Michael addition of hydrocinnamaldehyde to methyl vinyl ketone at a 1 mol% catalyst loading, the methyl ether achieves 60% conversion. Under identical conditions, the analogous TMS ether provides comparable enantioselectivity but acts as a significantly less efficient catalyst, yielding only 20% conversion[1].

| Evidence Dimension | Michael adduct conversion rate |

| Target Compound Data | 60% conversion |

| Comparator Or Baseline | 20% conversion (Diphenylprolinol trimethylsilyl ether) |

| Quantified Difference | 300% increase in conversion efficiency at equivalent loading |

| Conditions | Intermolecular Michael addition of hydrocinnamaldehyde to methyl vinyl ketone at 1 mol% catalyst loading |

For specific nonactivated enones, procuring the methyl ether ensures triple the throughput at low catalyst loadings compared to the standard TMS ether benchmark.

Optimization of Enantioselectivity via Low Catalyst Loading

Process optimization reveals a counterintuitive relationship between catalyst loading and product optical purity for this compound. When the catalyst loading is reduced from 20 mol% to the 1-5 mol% range, the enantioselectivity increases to 95-99% ee over 24-48 hours. Higher catalyst loadings (20 mol%) accelerate product formation but severely depress enantioselectivity because the excess pyrrolidine catalyzes product epimerization via enamine formation with the newly formed product aldehyde [1].

| Evidence Dimension | Enantiomeric excess (ee) vs. catalyst loading |

| Target Compound Data | 95-99% ee (at 1-5 mol% loading) |

| Comparator Or Baseline | Modest/depressed ee (at 20 mol% loading) |

| Quantified Difference | Significant improvement in optical purity at lower catalyst concentrations |

| Conditions | 24-48 hour reaction times at 4 °C |

This data guides process chemists to procure and use smaller quantities of the catalyst, optimizing process economics while maximizing the optical purity of the product.

Impact of the Methoxy Group on Stereocontrol and Reactivity

The specific quaternary substitution adjacent to the nitrogen is critical for the compound's performance. When compared to a des-methoxy analog (e.g., 2-(diphenylmethyl)pyrrolidine), the methoxy-bearing target compound provides superior reactivity and enantioselectivity (95-99% ee). The analog lacking the methoxy group is consistently inferior in both conversion and stereocontrol, confirming that the methoxy group is not merely a protecting group but an active stereocontrolling element [1].

| Evidence Dimension | Enantioselectivity and conversion |

| Target Compound Data | 95-99% ee with high conversion |

| Comparator Or Baseline | Inferior ee and lower conversion (Des-methoxy analog) |

| Quantified Difference | Restoration of optimal reactivity and >95% ee stereocontrol |

| Conditions | Enamine-mediated asymmetric Michael addition |

Validates the necessity of the methoxy group for high-fidelity stereocontrol, justifying the premium for this specific etherified derivative over simpler chiral pyrrolidines.

Enantioselective Synthesis of 1,5-Diketones

Where this compound is the optimal choice for the intermolecular Michael addition of simple aldehydes to nonactivated enones, providing 95-99% ee at highly economical 1-5 mol% loadings [1].

Metal-Free Asymmetric Organocatalysis

Where pharmaceutical process chemistry requires the strict avoidance of transition metal catalysts to eliminate trace metal contamination in active pharmaceutical ingredients (APIs)[1].

Prevention of Substrate Trapping in Aldehyde Activations

Where the use of free chiral amino alcohols (like diphenylprolinol) is precluded due to their tendency to form unreactive cyclic aminals with the starting materials[1].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types